1-(5-Methyl-6-(methylamino)pyridin-3-yl)propan-1-ol
CAS No.:
Cat. No.: VC15856742
Molecular Formula: C10H16N2O
Molecular Weight: 180.25 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C10H16N2O |
|---|---|
| Molecular Weight | 180.25 g/mol |
| IUPAC Name | 1-[5-methyl-6-(methylamino)pyridin-3-yl]propan-1-ol |
| Standard InChI | InChI=1S/C10H16N2O/c1-4-9(13)8-5-7(2)10(11-3)12-6-8/h5-6,9,13H,4H2,1-3H3,(H,11,12) |
| Standard InChI Key | VAQPZXYNBSNXKY-UHFFFAOYSA-N |
| Canonical SMILES | CCC(C1=CN=C(C(=C1)C)NC)O |
Introduction
1-(5-Methyl-6-(methylamino)pyridin-3-yl)propan-1-ol is a complex organic compound characterized by its unique structure, which includes a pyridine ring substituted with a methyl group and a methylamino group, along with a propanol side chain. This compound is classified as an alcohol due to the presence of the hydroxyl (-OH) functional group. Its molecular formula is C10H16N2O, and it has a molecular weight of 180.25 g/mol .
Synthesis and Chemical Reactions
The synthesis of 1-(5-Methyl-6-(methylamino)pyridin-3-yl)propan-1-ol typically involves multi-step organic reactions. These reactions require careful control of conditions such as temperature, pH, and the presence of catalysts to ensure high yields and purity of the final product. Common analytical techniques used to monitor the reaction progress and characterize the product include High Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy.
This compound can participate in various chemical reactions, such as esterification with carboxylic acids to form esters. Other reactions may involve oxidation, reduction, or substitution, using reagents like potassium permanganate, lithium aluminum hydride, thionyl chloride, or phosphorus tribromide.
Biological Interactions and Potential Applications
1-(5-Methyl-6-(methylamino)pyridin-3-yl)propan-1-ol exhibits potential biological activities due to its structural similarity to known bioactive compounds. The pyridine ring suggests possible interactions with nicotinic acetylcholine receptors, influencing pathways related to neurotransmission or metabolic processes.
| Potential Biological Interactions | Possible Applications |
|---|---|
| Interaction with nicotinic acetylcholine receptors | Neurotransmission modulation |
| Influence on metabolic pathways | Metabolic disorder treatments |
| Binding to enzymes or receptors | Therapeutic effects in various diseases |
Further pharmacological studies are necessary to establish specific mechanisms and quantify effects in biological systems.
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